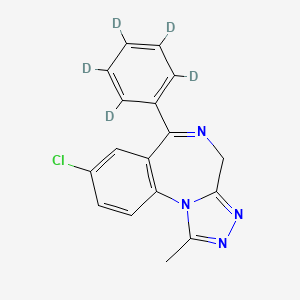

Alprazolam-d5

Beschreibung

Eigenschaften

IUPAC Name |

8-chloro-1-methyl-6-(2,3,4,5,6-pentadeuteriophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN4/c1-11-20-21-16-10-19-17(12-5-3-2-4-6-12)14-9-13(18)7-8-15(14)22(11)16/h2-9H,10H2,1H3/i2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VREFGVBLTWBCJP-VIQYUKPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NCC3=NN=C(N3C4=C2C=C(C=C4)Cl)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10670071 | |

| Record name | 8-Chloro-1-methyl-6-(~2~H_5_)phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125229-61-0 | |

| Record name | 4H-[1,2,4]Triazolo[4,3-a][1,4]benzodiazepine, 8-chloro-1-methyl-6-(phenyl-d5)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125229-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chloro-1-methyl-6-(~2~H_5_)phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 125229-61-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Alprazolam-d5 chemical structure and properties

An In-depth Technical Guide to Alprazolam-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Alprazolam-d5, a deuterated analog of alprazolam. It is primarily utilized as a certified reference material (CRM) and internal standard for the precise quantification of alprazolam in various scientific applications, including clinical toxicology, forensic analysis, and pharmaceutical research.[1][2][3] The isotopic labeling ensures that its chemical and physical properties are nearly identical to those of alprazolam, which is critical for its function in isotope dilution mass spectrometry.[1]

Chemical Structure and Properties

Alprazolam-d5 shares the same core triazolobenzodiazepine structure as its parent compound. The key difference is the substitution of five hydrogen atoms on the phenyl ring with deuterium atoms.[1][4] This substitution increases the molecular weight, allowing for mass spectrometric differentiation from the unlabeled alprazolam, while preserving its chemical reactivity and chromatographic behavior.[1]

Physicochemical and Pharmacokinetic Data

The following tables summarize the key quantitative data for Alprazolam-d5. Properties that are not explicitly reported for the deuterated form are based on the data for unlabeled alprazolam, as they are expected to be nearly identical.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 8-Chloro-1-methyl-6-(2,3,4,5,6-pentadeuteriophenyl)-4H-[1][2][5]triazolo[4,3-a][1][5]benzodiazepine | [4] |

| CAS Number | 125229-61-0 | [2][5] |

| Molecular Formula | C₁₇H₈D₅ClN₄ | [2][4][5] |

| Molecular Weight | 313.80 g/mol | [2][6] |

| Appearance | White crystalline powder | [7] |

| Melting Point | ~227°C (for Alprazolam) | [8] |

| Solubility | Soluble in methanol, ethanol, chloroform; practically insoluble in water |[1][7][8][9] |

Table 2: Pharmacokinetic Parameters (based on Alprazolam)

| Parameter | Value | Source(s) |

|---|---|---|

| Bioavailability | 80-100% | [1][10] |

| Protein Binding | ~80% (mainly to albumin) | [1][10] |

| Metabolism | Hepatic, primarily via Cytochrome P450 3A4 (CYP3A4) | [10][11] |

| Elimination Half-Life | ~11.2 hours in healthy adults | [10] |

| Excretion | Primarily renal (urine) |[10] |

Pharmacology and Metabolism

The pharmacological activity of Alprazolam-d5 is not intended for therapeutic use but mirrors that of alprazolam. Alprazolam is a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter GABA in the central nervous system.[12]

Metabolism occurs in the liver, where the cytochrome P450 enzyme CYP3A4 hydroxylates alprazolam to its two main active metabolites: α-hydroxyalprazolam and 4-hydroxyalprazolam.[11][13] These metabolites are then glucuronidated and excreted.[13] As an internal standard, Alprazolam-d5 is expected to undergo the same metabolic transformation, which can be useful for studying the metabolic fate of the parent drug.

Application in Quantitative Analysis

Alprazolam-d5 is the gold standard for quantitative analysis of alprazolam in biological matrices using isotope dilution mass spectrometry.[1] Its near-identical extraction efficiency and chromatographic retention time to the unlabeled analyte, but distinct mass-to-charge ratio (m/z), allows it to correct for variations during sample preparation and instrumental analysis.[1][14] This enhances the accuracy, precision, and sensitivity of methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[1][3]

Experimental Protocols

Methodology for LC-MS/MS Quantification of Alprazolam in Human Plasma

This protocol provides a typical method for the determination of alprazolam in a biological matrix using Alprazolam-d5 as an internal standard.

1. Materials and Reagents:

-

Alprazolam analytical standard

-

Alprazolam-d5 internal standard solution (e.g., 100 µg/mL in methanol)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (blank)

2. Preparation of Standards and Internal Standard Working Solution:

-

Prepare stock solutions of alprazolam in methanol.

-

Create calibration curve standards and quality control (QC) samples by spiking blank human plasma with appropriate volumes of the alprazolam stock solution.

-

Dilute the Alprazolam-d5 stock solution with methanol to prepare an internal standard (IS) working solution (e.g., 1 µg/mL).

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the IS working solution.

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated protein.[15]

-

Transfer the supernatant to a clean vial for analysis.

4. LC-MS/MS Instrumentation and Conditions:

-

LC System: Agilent ProStar 210 or equivalent[15]

-

Mass Spectrometer: Agilent 500 Ion Trap LC/MS or equivalent triple quadrupole instrument[15]

-

Column: C18 BEH column (e.g., 1.7 µm, 0.3 x 100 mm)[16]

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate the analyte from matrix components (e.g., a 2-minute gradient).[16]

-

Flow Rate: 12 µL/min[16]

-

Ionization Source: Electrospray Ionization (ESI), positive mode

-

Detection: Multiple Reaction Monitoring (MRM)

5. Mass Spectrometry Transitions:

-

Alprazolam: Precursor ion m/z 309.2 → Product ion m/z 281.0[16]

-

Alprazolam-d5: Precursor ion m/z 314.2 → Product ion m/z 286.0[15][16]

6. Data Analysis:

-

Integrate the peak areas for both alprazolam and Alprazolam-d5.

-

Calculate the peak area ratio (Alprazolam / Alprazolam-d5).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of unknown samples by interpolating their peak area ratios from the calibration curve.

References

- 1. Alprazolam-d5 (125229-61-0) for sale [vulcanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Alprazolam-D5 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 4. Alprazolam-d5 | 125229-61-0 | Benchchem [benchchem.com]

- 5. Alprazolam-D5 solution (100 ug/ml in methanol) | 125229-61-0 | FA63554 [biosynth.com]

- 6. Alprazolam-d5 1.0mg/mL methanol, ampule 1mL, certified reference material, Cerilliant 125229-61-0 [sigmaaldrich.com]

- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. pharmatutor.org [pharmatutor.org]

- 10. Alprazolam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Alprazolam pharmacokinetics, metabolism, and plasma levels: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Alprazolam | Davis's Drug Guide for Rehabilitation Professionals | F.A. Davis PT Collection | McGraw Hill Medical [fadavispt.mhmedical.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. lcms.cz [lcms.cz]

- 16. researchgate.net [researchgate.net]

The Synthesis and Characterization of Alprazolam-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of Alprazolam-d5, a deuterated analog of the widely prescribed anxiolytic, alprazolam. This document is intended for researchers, scientists, and professionals in drug development and forensic analysis who require a detailed understanding of this stable isotope-labeled standard. The guide covers synthetic methodologies, physicochemical properties, and its critical role as an internal standard in quantitative analytical techniques.

Introduction

Alprazolam, a triazolobenzodiazepine, is a potent short-acting anxiolytic. Its deuterated isotopologue, Alprazolam-d5, serves as an invaluable tool in clinical and forensic toxicology, as well as in pharmacokinetic studies. The substitution of five hydrogen atoms with deuterium on the phenyl ring provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based assays. This ensures accurate and precise quantification of alprazolam in complex biological matrices by correcting for variations during sample preparation and analysis.

Synthesis of Alprazolam-d5

The synthesis of Alprazolam-d5 can be achieved through several methodologies, primarily involving the introduction of deuterium atoms onto the alprazolam scaffold or a precursor molecule.

Deuterium Exchange on Alprazolam

A direct method for the preparation of deuterated alprazolam involves a base-catalyzed hydrogen-deuterium exchange reaction on the unlabeled alprazolam molecule.

Experimental Protocol:

-

Reaction Setup: Non-deuterated alprazolam is dissolved in a suitable aprotic solvent, such as N,N-dimethylformamide.

-

Base and Deuterium Source: A base, typically potassium carbonate, is added to the solution, followed by the introduction of a deuterium source, such as deuterated chloroform (CDCl₃).

-

Reaction Conditions: The mixture is heated to a temperature above 40°C and stirred to facilitate the exchange reaction.

-

Purification: Upon completion of the reaction, the deuterated alprazolam is isolated and purified, commonly through column chromatography, to yield the final product with high isotopic purity.

This method offers a straightforward approach by utilizing commercially available starting materials.

Synthesis from Deuterated Precursors

An alternative strategy involves the synthesis of alprazolam from precursors that already contain the deuterium labels. Two general approaches for deuterating triazolobenzodiazepines have been described.[1]

-

Acylation and Cyclization: This method involves the acylation of an appropriate hydrazone with deuterated acetic acid (CD₃COOD), followed by thermal cyclization.

-

Acid-Catalyzed Deuterium Exchange: This approach utilizes a mixture of deuterated acetic acid (CD₃COOD) and deuterated sulfuric acid (D₂SO₄) to facilitate deuterium exchange on a suitable intermediate through carbocation formation.[1]

These methods may offer more control over the specific positions of deuteration.

Characterization of Alprazolam-d5

The physicochemical properties of Alprazolam-d5 are crucial for its application as an analytical standard.

| Property | Value |

| Chemical Formula | C₁₇H₈D₅ClN₄ |

| Molecular Weight | 313.8 g/mol |

| CAS Number | 125229-61-0 |

| Appearance | Typically supplied as a solution in methanol (e.g., 100 µg/mL or 1 mg/mL) |

| Solubility | Soluble in methanol, ethanol, and dimethyl sulfoxide. Limited solubility in water. |

| Storage Temperature | -20°C |

Application as an Internal Standard

The primary application of Alprazolam-d5 is as an internal standard for the quantification of alprazolam in biological samples using isotope dilution mass spectrometry, most commonly with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocol for LC-MS/MS Analysis

The following protocol outlines a general procedure for the analysis of alprazolam in a biological matrix (e.g., plasma or urine) using Alprazolam-d5 as an internal standard.

-

Sample Preparation:

-

A known volume of the biological sample is aliquoted.

-

A precise amount of Alprazolam-d5 internal standard solution is added.

-

The sample undergoes a sample preparation technique such as protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances and concentrate the analyte.

-

-

Chromatographic Separation:

-

The prepared sample is injected into an LC system.

-

Alprazolam and Alprazolam-d5 are separated from other matrix components on a suitable analytical column (e.g., a C18 column).

-

A mobile phase gradient is employed to achieve optimal separation.

-

-

Mass Spectrometric Detection:

-

The eluent from the LC system is introduced into the mass spectrometer.

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the precursor-to-product ion transitions for both alprazolam and Alprazolam-d5.

-

Quantitative Data

The use of an internal standard allows for the creation of a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The following table presents representative data for such a calibration.

| Nominal Alprazolam Concentration (ng/mL) | Alprazolam Peak Area | Alprazolam-d5 Peak Area | Peak Area Ratio (Alprazolam/Alprazolam-d5) |

| 0.1 | 1,250 | 12,000 | 0.104 |

| 1.0 | 12,500 | 11,500 | 1.087 |

| 10 | 122,000 | 10,000 | 12.200 |

| 100 | 1,150,000 | 8,500 | 135.294 |

| 1000 | 10,500,000 | 6,000 | 1750.000 |

Conclusion

Alprazolam-d5 is an essential analytical tool for the accurate and reliable quantification of alprazolam in various matrices. Its synthesis, while requiring specialized reagents and techniques, results in a stable, high-purity internal standard. The detailed characterization and established analytical protocols underscore its importance in forensic toxicology, clinical chemistry, and pharmaceutical research, ensuring the integrity and validity of quantitative data.

References

A Technical Guide to the Physicochemical and Metabolic Properties of Deuterated Alprazolam

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alprazolam is a triazolobenzodiazepine class medication widely prescribed for the management of anxiety and panic disorders.[1] It functions as a positive allosteric modulator of the GABA-A receptor, enhancing the effects of the inhibitory neurotransmitter GABA.[2] Like many xenobiotics, alprazolam undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][3][4] This metabolic process is a key determinant of its pharmacokinetic profile, including its half-life and duration of action.[4][5]

The strategic replacement of hydrogen atoms with their stable isotope, deuterium (²H or D), has emerged as a valuable tool in drug development to modulate pharmacokinetic properties.[6] This technique, known as deuteration, leverages the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus requires more energy to break.[6][7][] If the cleavage of a C-H bond is the rate-determining step in a drug's metabolism, substituting that hydrogen with deuterium can significantly slow down the metabolic rate.[6][9][10] This can lead to a longer drug half-life, increased systemic exposure, and potentially a reduced dosing frequency or improved safety profile.[]

This guide provides a comprehensive overview of the physicochemical properties of alprazolam as a baseline, and explores the profound impact of deuteration on its metabolic stability. It details the underlying principles, experimental methodologies for synthesis and analysis, and the logical framework for developing deuterated alprazolam as an improved therapeutic agent.

Physicochemical Properties of Alprazolam

The bulk physicochemical properties of deuterated alprazolam are expected to be nearly identical to those of its non-deuterated parent compound. The substitution of hydrogen with deuterium results in a negligible change in molecular volume and electronic properties, thus properties like melting point, pKa, and logP remain fundamentally unchanged. The primary divergence is observed in properties related to bond vibration and, consequently, reaction kinetics.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of standard, non-deuterated alprazolam.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₁₃ClN₄ | [11][12] |

| Molecular Weight | 308.77 g/mol | [11][13] |

| Melting Point | 228 - 229.5 °C | [1][12] |

| Appearance | White to off-white crystalline powder | [4][14][15] |

| Water Solubility | 40 µg/mL (at pH 7)[1]; Insoluble to practically insoluble[4][12][13][14][16]; 0.11 g/L (at 25°C)[11]; 8-10 mg/mL (at pH 1.6)[17] | [1][4][11][12][13][14][16][17] |

| Solubility in Organics | Soluble in methanol, ethanol, and alcohol; Freely soluble in chloroform; Sparingly soluble in acetone; Slightly soluble in ethyl acetate.[1][4][12][14] | [1][4][12][14] |

| logP (Octanol/Water) | 2.12 - 4.9 | [2][12] |

| pKa | 2.37 (Predicted) | [18] |

The Impact of Deuteration: The Kinetic Isotope Effect

The central rationale for developing deuterated alprazolam is to enhance its metabolic stability through the deuterium kinetic isotope effect (KIE).

Principle of the Kinetic Isotope Effect

The KIE is a phenomenon where substituting an atom with one of its heavier isotopes alters the rate of a chemical reaction.[6] In the context of drug metabolism, many oxidative reactions catalyzed by cytochrome P450 enzymes involve the cleavage of a C-H bond as the rate-limiting step.[6][7] Due to the greater mass of deuterium compared to hydrogen, the C-D bond has a lower zero-point vibrational energy, making it stronger and more stable.[6][7] Consequently, more energy is required to cleave a C-D bond than a C-H bond, which slows down the reaction rate.[] When this occurs at a primary site of metabolism, the overall metabolic clearance of the drug is reduced.

Metabolic Pathway of Alprazolam

Alprazolam is extensively metabolized in the liver, primarily by CYP3A4.[3][4] The two major metabolites produced are α-hydroxyalprazolam and 4-hydroxyalprazolam, formed via oxidation of the methyl group and the benzodiazepine ring, respectively.[1][4][19] Of these pathways, 4-hydroxylation is the principal metabolic route.[3][20] Both metabolites have significantly lower pharmacological activity compared to the parent drug.[4][19] Given that C-H bond cleavage is integral to these hydroxylation reactions, the methyl and 4-position carbons are prime targets for deuteration to slow metabolism.

Experimental Protocols

Synthesis of Deuterated Alprazolam

The synthesis of deuterated alprazolam can be achieved through various methods. A common approach involves using deuterated precursors. For instance, alprazolam-d₃, deuterated at the 1-methyl position, can be synthesized using deuterated reagents.

Protocol Outline: Synthesis of Alprazolam-d₃

-

Precursor Preparation: The synthesis begins with a suitable benzodiazepine precursor, such as 7-chloro-5-phenyl-[3H]-1,4-benzodiazepine-2-yl hydrazine.[21]

-

Acylation with Deuterated Reagent: The hydrazine precursor is reacted with a deuterated acetylating agent, such as deuterated acetic acid (CD₃COOD) or acetyl-d₃ chloride, to introduce the trideuteromethyl group.[22]

-

Cyclization: The resulting intermediate undergoes thermal or acid-catalyzed cyclization to form the triazole ring, yielding alprazolam-d₃.[22]

-

Purification: The final product is purified using standard chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC), to ensure high chemical and isotopic purity.

Analytical Characterization

Confirming the identity, purity, and extent of deuterium incorporation is critical. A combination of analytical techniques is typically employed.[23]

Protocol: Analytical Workflow

-

Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is used to confirm the molecular weight of the deuterated compound and to assess its chemical purity.[24] The mass shift corresponding to the number of incorporated deuterium atoms (e.g., +3 for alprazolam-d₃) provides initial confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to determine the specific sites of deuteration by observing the disappearance or reduction of proton signals at the labeled positions. ²H NMR can be used to directly observe the deuterium signals.[25]

-

Purity Analysis (HPLC): High-Performance Liquid Chromatography with UV detection is used to determine the chemical purity of the synthesized compound, separating it from any starting materials or by-products.

Conclusion

Deuteration of alprazolam represents a strategic approach to optimize its pharmacokinetic profile. While the fundamental physicochemical properties of the molecule remain largely unchanged, the substitution of hydrogen with deuterium at key metabolic sites can significantly slow its rate of metabolic clearance via the kinetic isotope effect. This modification, primarily targeting the CYP3A4-mediated hydroxylation pathways, has the potential to increase the drug's half-life and overall exposure. The synthesis and analysis of deuterated alprazolam rely on established methodologies in isotopic labeling and analytical chemistry. For drug development professionals, deuterated alprazolam serves as a compelling example of how subtle atomic modifications can lead to meaningful improvements in a drug's therapeutic characteristics.

References

- 1. Alprazolam - Wikipedia [en.wikipedia.org]

- 2. Human Metabolome Database: Showing metabocard for Alprazolam (HMDB0014548) [hmdb.ca]

- 3. Item - The role of CYP3A4/5 in alprazolam metabolism - Karolinska Institutet - Figshare [openarchive.ki.se]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. therecoveryvillage.com [therecoveryvillage.com]

- 6. benchchem.com [benchchem.com]

- 7. Portico [access.portico.org]

- 9. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Alprazolam(28981-97-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 12. Alprazolam | C17H13ClN4 | CID 2118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Alprazolam (PIM 199) [inchem.org]

- 15. fda.report [fda.report]

- 16. buyersguidechem.com [buyersguidechem.com]

- 17. Solubility and intrinsic dissolution rate of alprazolam crystal modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 28981-97-7 CAS MSDS (Alprazolam) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 19. Alprazolam pharmacokinetics, metabolism, and plasma levels: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Inhibitors of alprazolam metabolism in vitro: effect of serotonin-reuptake-inhibitor antidepressants, ketoconazole and quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Search results [inis.iaea.org]

- 22. scilit.com [scilit.com]

- 23. resolvemass.ca [resolvemass.ca]

- 24. resolvemass.ca [resolvemass.ca]

- 25. resolvemass.ca [resolvemass.ca]

Alprazolam-d5 certified reference material (CRM) specifications

An In-Depth Technical Guide to Alprazolam-d5 Certified Reference Material (CRM)

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical measurements are paramount. Certified Reference Materials (CRMs) serve as a cornerstone of quality assurance in quantitative analysis. This guide provides a comprehensive overview of the specifications, experimental protocols, and logical workflows associated with Alprazolam-d5 CRM, a critical tool for the accurate quantification of alprazolam.

Core Specifications of Alprazolam-d5 CRM

Alprazolam-d5 is a deuterated analog of alprazolam, where five hydrogen atoms on the phenyl group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of alprazolam, as it is chemically almost identical to the analyte but has a distinct mass-to-charge ratio.[1] CRMs of Alprazolam-d5 are produced by various manufacturers and are accompanied by a certificate of analysis that guarantees the material's quality and traceability.[2][3]

The following tables summarize the key quantitative specifications for Alprazolam-d5 CRM, compiled from publicly available data sheets.

Table 1: Chemical and Physical Properties

| Property | Specification |

| Chemical Name | 8-chloro-1-methyl-6-(phenyl-d5)-4H-[4]triazolo[4,3-a][1][4]benzodiazepine |

| CAS Number | 125229-61-0[2][4] |

| Molecular Formula | C₁₇H₈D₅ClN₄[2][4] |

| Formula Weight | 313.8 g/mol [1][4] |

Table 2: Formulation and Storage

| Property | Specification |

| Formulation | Typically provided as a solution in methanol.[4][5] |

| Concentration | Commonly available at 100 µg/mL or 1.0 mg/mL.[4][5][6] |

| Storage Temperature | -20°C is a common recommendation for long-term storage.[2][7] Some suppliers may recommend 2-8°C or freezing.[5][8] |

| Stability/Shelf Life | At least 4 years when stored correctly.[7] One supplier specifies a shelf life of 730 days. |

Table 3: Regulatory and Application Information

| Property | Specification |

| Intended Use | Internal standard for the quantification of alprazolam.[4][8] |

| Analytical Techniques | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS).[8] |

| Applications | Clinical toxicology, urine drug testing, pain prescription monitoring, forensic analysis.[5][8] |

| Regulatory Status (USA) | DEA exempt preparation.[1][4] |

| Quality Standards | Manufactured and tested to meet ISO/IEC 17025 and ISO 17034 international standards.[4] |

Experimental Protocols

The utility of a CRM is defined by the rigorous experimental protocols used for its certification and its intended application. While specific proprietary methods of manufacturers are not publicly disclosed, the following sections detail the principles and typical methodologies based on established standards for CRM production and use.

CRM Certification Workflow

The production and certification of Alprazolam-d5 CRM follow a meticulous process governed by international standards such as ISO 17034.[4][9] This ensures the material's identity, purity, concentration, and stability are accurately determined and documented.

Methodologies for CRM Characterization:

-

Identity Confirmation: The chemical structure of the Alprazolam-d5 is confirmed using techniques like Mass Spectrometry (MS) to verify the molecular weight and isotopic enrichment, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the molecular structure and placement of deuterium atoms.

-

Purity Assessment: Chromatographic purity is typically determined by High-Performance Liquid Chromatography (HPLC) with UV or MS detection, or Gas Chromatography with Flame Ionization Detection (GC-FID). These methods separate the main component from any impurities.

-

Concentration Determination: The certified concentration is determined using a primary method such as quantitative NMR (qNMR) or by gravimetric preparation, where a highly accurate balance is used to measure the mass of the substance dissolved in a known volume of solvent.

-

Homogeneity and Stability Testing: Homogeneity studies are conducted to ensure that the concentration is uniform across all units within a batch. Stability studies are performed under various conditions (e.g., temperature, light) to establish the shelf life and recommended storage conditions.

Quantitative Analysis Workflow using Alprazolam-d5 CRM

Alprazolam-d5 CRM is used as an internal standard in isotope dilution mass spectrometry to correct for variations during sample preparation and analysis.[5] This enhances the accuracy and precision of the quantification of alprazolam in complex matrices like blood, plasma, or urine.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. caymanchem.com [caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. documentationconsultancy.wordpress.com [documentationconsultancy.wordpress.com]

- 5. benchchem.com [benchchem.com]

- 6. scispace.com [scispace.com]

- 7. benchchem.com [benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. ISO 17034: What Is It & Why Is It Important? [excedr.com]

The Role of Alprazolam-d5 as an Internal Standard: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism and application of Alprazolam-d5 as an internal standard in the quantitative analysis of alprazolam. The use of stable isotope-labeled internal standards is paramount for achieving accurate and precise results in bioanalytical methods, particularly in chromatography coupled with mass spectrometry. This document details the core principles, experimental protocols, and data supporting the use of Alprazolam-d5, offering a valuable resource for professionals in analytical chemistry, pharmacology, and drug development.

Core Principles of Isotope Dilution Mass Spectrometry with Alprazolam-d5

The fundamental principle behind the use of Alprazolam-d5 as an internal standard is isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of the isotopically labeled compound (Alprazolam-d5) is added to the sample containing the unlabeled analyte (Alprazolam) at the earliest stage of analysis.[1]

Alprazolam-d5 is an ideal internal standard for alprazolam analysis due to its structural and chemical similarity to the analyte.[1] It is a synthetic version of alprazolam where five hydrogen atoms have been replaced with their stable, non-radioactive isotope, deuterium (²H or D).[1] This substitution results in a molecule with a higher molecular weight, allowing it to be distinguished from the native alprazolam by a mass spectrometer.[1]

Crucially, the physicochemical properties of Alprazolam-d5 are nearly identical to those of alprazolam.[1] This ensures that both compounds exhibit comparable behavior throughout the entire analytical workflow, including:

-

Sample Extraction: Losses of the analyte during sample preparation steps like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation will be mirrored by proportional losses of the internal standard.

-

Chromatographic Separation: Both compounds will have very similar retention times in liquid chromatography (LC), ensuring they are subjected to the same matrix effects at the same time.

-

Ionization: The ionization efficiency in the mass spectrometer source will be nearly identical for both the analyte and the internal standard.

By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, any variations introduced during the analytical process can be effectively normalized. This leads to a significant improvement in the accuracy and precision of the quantitative results.[1]

Experimental Protocols

The following sections provide detailed methodologies for the quantification of alprazolam in biological matrices using Alprazolam-d5 as an internal standard. These protocols are based on established and validated methods in the scientific literature.

Sample Preparation: Liquid-Liquid Extraction (LLE) for Plasma

This protocol is suitable for the extraction of alprazolam from human plasma.

-

Sample Aliquoting: To 0.3 mL of human plasma in a microcentrifuge tube, add a known amount of Alprazolam-d5 internal standard solution (e.g., 50 ng/mL).[2]

-

Extraction: Add 1 mL of di-isopropyl ether to the plasma sample.[2]

-

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and extraction.[2]

-

Centrifugation: Centrifuge the samples at 12,000 rpm for 5 minutes to separate the organic and aqueous layers.[2]

-

Supernatant Collection: Carefully transfer 0.8 mL of the upper organic layer (supernatant) to a clean tube.[2]

-

Evaporation: Dry the collected supernatant under a gentle stream of nitrogen.[2]

-

Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent, such as 25% v/v methanol in water, and transfer to an autosampler vial for LC-MS/MS analysis.[2]

Sample Preparation: Protein Precipitation for Plasma

This is a simpler and faster alternative to LLE for plasma samples.

-

Sample and Internal Standard: In a microcentrifuge tube, mix the plasma sample with the Alprazolam-d5 internal standard.

-

Precipitating Agent: Add a volume of cold acetonitrile (typically 3 times the plasma volume) to precipitate the plasma proteins.

-

Vortexing and Centrifugation: Vortex the mixture for approximately 10 seconds and then centrifuge at high speed (e.g., 3000 rpm for 3 minutes) to pellet the precipitated proteins.

-

Supernatant Transfer: Transfer the clear supernatant to a clean vial for injection into the LC-MS/MS system.

LC-MS/MS Analysis

The following are typical liquid chromatography and mass spectrometry conditions for the analysis of alprazolam and Alprazolam-d5.

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column is commonly used (e.g., Agilent Zorbax SB-C18).[3]

-

Mobile Phase: A gradient elution is typically employed with:

-

Flow Rate: A typical flow rate is 0.4 mL/min.[3]

-

Injection Volume: 2-10 µL.[3]

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[3]

-

Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and selective detection. The MRM transitions are:

Quantitative Data

The use of Alprazolam-d5 as an internal standard allows for the development of robust and reliable quantitative methods. The following tables summarize typical validation parameters for the analysis of alprazolam in biological fluids.

Table 1: Linearity and Sensitivity of Alprazolam Quantification

| Parameter | Value | Matrix | Reference |

| Linearity Range | 0.5 - 250 ng/mL | Human Plasma | [2] |

| Correlation Coefficient (r²) | > 0.99 | Human Plasma | [3] |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | Human Plasma | [2] |

Table 2: Accuracy and Precision of Alprazolam Quantification

| Concentration Level | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Matrix | Reference |

| Low QC | 92.67 - 105.55 | < 15 | < 15 | Human Plasma | [2] |

| Mid QC | 92.67 - 105.55 | < 15 | < 15 | Human Plasma | [2] |

| High QC | 92.67 - 105.55 | < 15 | < 15 | Human Plasma | [2] |

| 2.0 ng/mL | ≤ ± 6.6 | ≤ 5.6 | 11.8 | Human Plasma | [6] |

| 5.0 ng/mL | ≤ ± 6.6 | ≤ 5.6 | 8.7 | Human Plasma | [6] |

| 20.0 ng/mL | ≤ ± 6.6 | ≤ 5.6 | 8.7 | Human Plasma | [6] |

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Caption: Experimental workflow for the quantification of alprazolam using Alprazolam-d5 as an internal standard.

Caption: Logical relationship illustrating how Alprazolam-d5 compensates for analytical variability.

Conclusion

Alprazolam-d5 serves as an indispensable tool for the accurate and precise quantification of alprazolam in various biological matrices. Its near-identical chemical and physical properties to the unlabeled analyte ensure that it effectively compensates for variations inherent in the analytical process. The detailed protocols and validation data presented in this guide underscore the reliability and robustness of methods employing Alprazolam-d5 as an internal standard. For researchers, scientists, and drug development professionals, the proper application of this internal standard is a critical component in generating high-quality, defensible bioanalytical data.

References

- 1. Alprazolam-d5 (125229-61-0) for sale [vulcanchem.com]

- 2. sciex.com [sciex.com]

- 3. payeshdarou.ir [payeshdarou.ir]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. waters.com [waters.com]

- 6. Quantitation of alprazolam and alpha-hydroxyalprazolam in human plasma using liquid chromatography electrospray ionization MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Isotopic Purity of Alprazolam-d5 for Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the importance, assessment, and application of Alprazolam-d5 as an internal standard in quantitative mass spectrometry. Ensuring the isotopic purity of deuterated standards is critical for the accuracy and reliability of bioanalytical methods.

Introduction to Alprazolam-d5

Alprazolam-d5 is a deuterated analog of Alprazolam, a benzodiazepine commonly used for anxiety and panic disorders.[1] In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), Alprazolam-d5 serves as an ideal internal standard (IS).[2] Its chemical and physical properties, such as extraction efficiency, chromatographic behavior, and ionization patterns, are nearly identical to the non-deuterated (d0) analyte.[2] This similarity allows it to compensate for variations during sample preparation and analysis, thereby enhancing precision and accuracy.[2] The key difference is its increased mass due to the replacement of five hydrogen atoms with deuterium, allowing it to be distinguished from the native analyte by the mass spectrometer.[2]

The Critical Role of Isotopic Purity

Isotopic purity refers to the percentage of a deuterated compound that is fully deuterated (in this case, d5) compared to its other isotopologues (d0, d1, d2, etc.). While it is practically impossible to synthesize a compound with 100% isotopic purity, high enrichment is crucial for quantitative applications.[3]

The primary concern is the presence of the unlabeled analyte (d0) as an impurity within the deuterated internal standard.[4][5] This d0 impurity will contribute to the signal of the analyte being measured, leading to an overestimation of the analyte's concentration.[6][7] This issue is particularly pronounced at the lower limit of quantification (LLOQ), where the signal contribution from the impurity can be significant relative to the low concentration of the actual analyte.[4]

Table 1: Impact of Isotopic Purity on Quantitative Analysis [4]

| Isotopic Purity | Potential Impact on Bioanalysis | Recommendation |

| > 99% | Minimal impact for most applications. | Suitable for use. |

| 95-99% | May affect accuracy, especially at the LLOQ. | Consider mathematical correction or source a higher purity standard. |

| < 95% | Significant potential for inaccurate results. | Not recommended for quantitative use without substantial correction and validation. |

Quantitative Data and Isotopic Distribution

The isotopic distribution of Alprazolam-d5 is a critical parameter. A certificate of analysis (C of A) from the supplier should provide information on the chemical and, ideally, the isotopic purity. High-resolution mass spectrometry (HRMS) is the primary technique used to determine the relative abundance of each isotopologue.[3][8]

Table 2: Representative Isotopic Distribution for a High-Purity Alprazolam-d5 Standard

| Isotopologue | Mass Difference from d0 | Theoretical Relative Abundance |

| Alprazolam (d0) | +0 | < 0.1% |

| Alprazolam-d1 | +1 | < 0.1% |

| Alprazolam-d2 | +2 | < 0.2% |

| Alprazolam-d3 | +3 | < 0.5% |

| Alprazolam-d4 | +4 | ~ 2-4% |

| Alprazolam-d5 | +5 | > 95-98% |

Note: This table presents representative data. Actual distributions must be confirmed from the supplier's C of A or by direct measurement.

Experimental Protocols

Protocol 1: Assessment of Isotopic Purity of Alprazolam-d5

This protocol outlines a general procedure for verifying the isotopic purity of an Alprazolam-d5 standard using high-resolution mass spectrometry.[8][9][10]

Objective: To determine the isotopic distribution and quantify the percentage of the d0 isotopologue in the Alprazolam-d5 reference material.

Methodology:

-

Standard Preparation: Prepare a solution of the Alprazolam-d5 standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration appropriate for direct infusion or LC-MS analysis (e.g., 100-1000 ng/mL).

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., TOF or Orbitrap) capable of resolving the different isotopologues.

-

Analysis:

-

Direct Infusion (preferred for speed): Infuse the standard solution directly into the ESI source of the mass spectrometer.

-

LC-MS: If chromatographic separation is needed to remove interfering impurities, inject the sample onto an appropriate LC column (e.g., C18).

-

-

MS Data Acquisition: Acquire full-scan mass spectra in positive ion mode over a mass range that includes the molecular ions of both Alprazolam (m/z ~309) and Alprazolam-d5 (m/z ~314). Ensure the instrument resolution is sufficient to separate the isotopic peaks.[11]

-

Data Analysis:

-

Identify the isotopic cluster corresponding to the protonated molecule [M+H]+.

-

Integrate the peak area or intensity for each isotopologue (d0, d1, d2, d3, d4, d5).[10]

-

Calculate the isotopic purity using the following formula:

-

% Purity = (Intensity of d5 Peak / Sum of Intensities of all Isotopologue Peaks) x 100

-

-

Pay special attention to the relative intensity of the d0 peak, as this directly represents the level of unlabeled impurity.

-

Protocol 2: Quantitative Analysis of Alprazolam in Human Plasma using LC-MS/MS

This protocol describes a typical bioanalytical method for quantifying Alprazolam in a biological matrix, employing Alprazolam-d5 as the internal standard.[12][13][14]

Objective: To accurately quantify the concentration of Alprazolam in human plasma samples.

Methodology:

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of human plasma, add 20 µL of Alprazolam-d5 internal standard working solution (concentration should be chosen to be in the mid-range of the calibration curve).

-

Add 300 µL of a precipitation solvent (e.g., acetonitrile containing 0.1% formic acid).

-

Vortex mix for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes.[13]

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Conditions:

-

LC System: UPLC or HPLC system.

-

Column: Reversed-phase C18 column (e.g., 50 x 2.1 mm, < 2 µm).[14]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[14]

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Gradient: A suitable gradient to ensure separation of Alprazolam from matrix components.

-

Injection Volume: 2-5 µL.

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization: Electrospray Ionization, Positive Mode (ESI+).

-

-

MRM Transitions: Monitor the following Multiple Reaction Monitoring (MRM) transitions.

-

Alprazolam: 309.1 → 281.1

-

Alprazolam-d5: 314.1 → 286.1

-

-

Quantification:

-

Generate a calibration curve by plotting the peak area ratio (Alprazolam / Alprazolam-d5) against the known concentrations of calibration standards.

-

Determine the concentration of Alprazolam in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations

// Nodes Impurity [label="Isotopic Impurity\n(d0 in d5 Standard)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Contribution [label="Signal Contribution\nto Analyte Channel (MRM 309→281)", fillcolor="#FBBC05", fontcolor="#202124"]; Overestimation [label="Overestimation of\nAnalyte/IS Ratio", fillcolor="#FBBC05", fontcolor="#202124"]; Result [label="Inaccurate Quantification\n(Especially at LLOQ)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Impurity -> Contribution [label="Leads to", color="#5F6368"]; Contribution -> Overestimation [label="Causes", color="#5F6368"]; Overestimation -> Result [label="Results in", color="#5F6368"]; } endomd Caption: Logical impact of isotopic impurity on quantitative accuracy.

// Nodes Sample [label="Biological Sample\n(e.g., 100 µL Plasma)", fillcolor="#F1F3F4", fontcolor="#202124"]; Spike [label="Spike with Alprazolam-d5\nInternal Standard (IS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prepare [label="Sample Preparation\n(e.g., Protein Precipitation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="LC-MS/MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Monitor [label="Monitor MRM Transitions\nAnalyte: 309→281\nIS: 314→286", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Calculate [label="Calculate Peak Area Ratio\n(Analyte / IS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quantitate [label="Quantitate vs. Calibration Curve", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final [label="Final Concentration Result", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Sample -> Spike; Spike -> Prepare; Prepare -> Analyze; Analyze -> Monitor; Monitor -> Calculate; Calculate -> Quantitate; Quantitate -> Final; } endomd Caption: Workflow for a typical bioanalytical assay using Alprazolam-d5.

References

- 1. Alprazolam-D5 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 2. Alprazolam-d5 (125229-61-0) for sale [vulcanchem.com]

- 3. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

- 4. benchchem.com [benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. waters.com [waters.com]

- 8. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. almacgroup.com [almacgroup.com]

- 11. researchgate.net [researchgate.net]

- 12. Quantitation of alprazolam and alpha-hydroxyalprazolam in human plasma using liquid chromatography electrospray ionization MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. lcms.cz [lcms.cz]

- 14. payeshdarou.ir [payeshdarou.ir]

Stability of Alprazolam-d5 in Solution and Biological Matrices: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability of Alprazolam-d5, a deuterated analog of Alprazolam, in various solutions and biological matrices. Alprazolam-d5 is a critical component in bioanalytical assays, serving as an internal standard for the accurate quantification of Alprazolam in complex samples. Ensuring its stability throughout the analytical workflow is paramount for generating reliable and reproducible data. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key workflows to support researchers in drug development and analysis.

Core Principles of Alprazolam-d5 Stability

Deuterated standards like Alprazolam-d5 are presumed to have nearly identical physicochemical properties and, therefore, similar stability profiles to their non-deuterated counterparts.[1][2] Consequently, stability data for Alprazolam can often be extrapolated to Alprazolam-d5, particularly in the absence of specific studies on the deuterated form. The primary purpose of using a deuterated internal standard is to compensate for variability during sample preparation and analysis, including any degradation that may occur, as both the analyte and the standard are expected to degrade at similar rates.[3]

Stability in Solutions

Alprazolam-d5 is typically supplied as a solution in an organic solvent, such as methanol, often at a concentration of 100 µg/mL in sealed ampules to ensure initial stability and prevent contamination.[2] Proper storage of stock and working solutions is crucial to maintain their integrity.

Storage Recommendations

Based on general laboratory practices and supplier recommendations for similar deuterated standards, the following storage conditions are advised:

-

Short-term storage (days to weeks): 0–4 °C, protected from light.[4]

-

Long-term storage (months to years): -20 °C, protected from light.[4]

Quantitative Stability Data in Solution

While specific long-term quantitative stability studies for Alprazolam-d5 in various analytical solvents are not extensively published, its routine use as an internal standard in validated bioanalytical methods suggests good stability under typical laboratory conditions. For instance, a study on a combined solution of desvenlafaxine and alprazolam demonstrated no significant change for up to 2 months.[5][6]

Table 1: Summary of Alprazolam Solution Stability

| Solvent System | Storage Condition | Duration | Analyte | Result | Reference |

| Mobile Phase (Acetonitrile/Water) | Room Temperature | 24 hours | Alprazolam | Stable | [5][6] |

| Methanol/Water | -20 °C | 2 months | Alprazolam | No significant change | [5][6] |

Stability in Biological Matrices

The stability of Alprazolam-d5 in biological matrices such as plasma, blood, and urine is a critical consideration for clinical and forensic toxicology studies. Stability is typically assessed under various conditions to mimic sample handling and storage, including bench-top, freeze-thaw, and long-term storage stability.

Bench-Top Stability

Bench-top stability evaluates the integrity of the analyte in the biological matrix at room temperature for a period that reflects the sample processing time.

Freeze-Thaw Stability

This assesses the impact of repeated freezing and thawing cycles on the analyte concentration. It is a crucial parameter as samples may be thawed for initial analysis and then re-frozen for re-analysis or further investigation. A minimum of three freeze-thaw cycles are typically evaluated.[7]

Long-Term Stability

Long-term stability studies determine the maximum duration for which a sample can be stored under specific temperature conditions without significant degradation of the analyte.

Quantitative Stability Data in Human Plasma

The following table summarizes the stability of Alprazolam in human plasma. Given the similar chemical structures, this data provides a strong indication of the expected stability of Alprazolam-d5.

Table 2: Stability of Alprazolam in Human Plasma

| Stability Type | Storage Condition | Duration / Cycles | Analyte Concentration(s) | Result | Reference |

| Bench-Top | Room Temperature (~22 °C) | Up to 2 hours | Not specified | Stable | [8] |

| Freeze-Thaw | -22 °C to Room Temperature | 3 cycles | 30, 300, and 3000 pg/µL | Stable (CV: 1.36% to 12.62%) | [8] |

| Long-Term | -22 °C | Not specified | Not specified | Stable | [8] |

Experimental Protocols

The following sections detail generalized experimental protocols for assessing the stability of Alprazolam-d5 in biological matrices, based on methodologies reported for Alprazolam analysis.

Sample Preparation for Stability Studies

-

Spiking: Blank human plasma (or other biological matrix) is spiked with a known concentration of Alprazolam-d5. Quality control (QC) samples are typically prepared at low and high concentrations.[8]

-

Aliquoting: The spiked matrix is aliquoted into multiple vials to be used for the different stability tests (bench-top, freeze-thaw, long-term).[8]

-

Baseline Analysis (Time 0): A set of freshly prepared QC samples is analyzed immediately to establish the baseline concentration.[8]

Analytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of Alprazolam and its deuterated internal standard due to its high sensitivity and specificity.[3][9]

Table 3: Example LC-MS/MS Parameters for Alprazolam Analysis

| Parameter | Condition | Reference |

| Liquid Chromatography | ||

| Column | YMC-Pack ODS-AQ (50 x 2.1 mm) or equivalent C18 column | [8] |

| Mobile Phase A | 5 mM Ammonium Acetate in Water | [8] |

| Mobile Phase B | Acetonitrile | [8] |

| Flow Rate | 0.4 mL/min | [8] |

| Injection Volume | 10 µL | [8] |

| Column Temperature | 40 °C | [9] |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | [9] |

| MRM Transition (Alprazolam) | m/z 309.2 → 281.2 | [10] |

| MRM Transition (Alprazolam-d5) | m/z 314.2 → 286.2 | [10] |

| Capillary Voltage | 4.0 kV | [9] |

| Source Temperature | 120 °C | [9] |

| Desolvation Temperature | 350 °C | [9] |

Freeze-Thaw Stability Protocol

-

Store the QC aliquots at -20 °C or -80 °C for at least 12 hours.[7]

-

Thaw the samples unassisted at room temperature.

-

Once completely thawed, refreeze the samples at the storage temperature for at least 12 hours.[7]

-

Repeat this cycle for a minimum of three times.[7]

-

After the final thaw, process and analyze the samples alongside a freshly prepared calibration curve and a set of baseline QC samples.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of a typical stability study for Alprazolam-d5.

Caption: General workflow for assessing the stability of Alprazolam-d5.

Caption: Detailed workflow for a three-cycle freeze-thaw stability test.

Conclusion

The available evidence strongly suggests that Alprazolam-d5 is a stable internal standard for use in bioanalytical methods when stored and handled correctly. While specific quantitative stability data for the deuterated form is limited, the data for Alprazolam provides a reliable proxy. For rigorous validation, it is recommended that each laboratory establishes its own stability data for Alprazolam-d5 in the specific matrices and storage conditions used in their studies, following established regulatory guidelines. The experimental protocols and workflows provided in this guide offer a robust framework for conducting such stability assessments.

References

- 1. quod.lib.umich.edu [quod.lib.umich.edu]

- 2. Alprazolam-d5 (125229-61-0) for sale [vulcanchem.com]

- 3. benchchem.com [benchchem.com]

- 4. medkoo.com [medkoo.com]

- 5. researchgate.net [researchgate.net]

- 6. Single-step extraction for simultaneous quantification of desvenlafaxine and alprazolam in human spiked plasma by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ask.pharmaguideline.com [ask.pharmaguideline.com]

- 8. waters.com [waters.com]

- 9. payeshdarou.ir [payeshdarou.ir]

- 10. lcms.cz [lcms.cz]

Alprazolam-d5: A Technical Guide to its Certificate of Analysis and Traceability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical documentation and scientific principles underpinning the use of Alprazolam-d5 as a certified reference material (CRM). For researchers, scientists, and drug development professionals, a thorough understanding of the certificate of analysis (CoA) and the metrological traceability of this internal standard is paramount for ensuring data integrity, accuracy, and regulatory compliance in quantitative analytical workflows. Alprazolam-d5, a deuterated analog of alprazolam, is an essential tool in bioanalytical, forensic, and clinical research, primarily utilized in isotope dilution mass spectrometry (IDMS) techniques.[1][2]

The Role of Alprazolam-d5 as a Certified Reference Material

Alprazolam-d5 serves as an internal standard in analytical chemistry to accurately quantify alprazolam in various biological matrices.[1][2] As a CRM, it is manufactured and tested according to the highest industry standards, often meeting the stringent requirements of ISO/IEC 17025 and ISO 17034.[3] This ensures that the material has certified property values, such as purity and concentration, with established uncertainties and a clear statement of metrological traceability.[3] The use of a stable isotope-labeled internal standard like Alprazolam-d5 is crucial for correcting variations that can occur during sample preparation, chromatographic separation, and mass spectrometric detection, thereby enhancing the precision and accuracy of the analytical method.

Certificate of Analysis: A Summary of Quality and Purity

The Certificate of Analysis for Alprazolam-d5 is a formal document that provides a comprehensive summary of the quality control testing performed on a specific batch of the material. While individual batch data will vary, a typical CoA for Alprazolam-d5 will include the following key quantitative data:

| Parameter | Typical Specification | Method | Purpose |

| Chemical Purity | ≥98% | HPLC-UV, LC-MS | To confirm the identity and determine the percentage of the desired compound, free from impurities. |

| Concentration | 100 µg/mL or 1.0 mg/mL | Gravimetric Preparation & LC-MS | To provide an accurate concentration of the solution for precise spiking into samples. |

| Isotopic Enrichment | ≥99 atom % Deuterium | Mass Spectrometry (MS) | To ensure a distinct mass difference from the unlabeled analyte and minimize isotopic interference. |

| Chemical Identity | Conforms to structure | MS, NMR, IR | To verify the molecular structure and the position of the deuterium labels. |

| Residual Solvents | Meets USP <467> limits | Headspace GC-MS | To quantify any remaining solvents from the synthesis process. |

| Water Content | Report value | Karl Fischer Titration | To determine the amount of water present, which can affect the true concentration. |

Experimental Protocols: Ensuring Analytical Rigor

The certification of Alprazolam-d5 as a reference material relies on a series of well-defined and validated experimental protocols. The following sections detail the methodologies for key experiments cited in a typical Certificate of Analysis.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer solution (e.g., ammonium acetate or phosphate buffer).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength of 254 nm.

-

Procedure: A solution of Alprazolam-d5 is injected into the HPLC system. The retention time of the main peak is compared to a reference standard. The peak area of the Alprazolam-d5 is used to calculate the purity by comparing it to the total area of all observed peaks.

Verification of Identity and Isotopic Enrichment by Mass Spectrometry (MS)

-

Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled with a liquid chromatograph.

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Scan Mode: Full scan mass spectra are acquired to confirm the molecular weight of Alprazolam-d5.

-

Procedure for Isotopic Enrichment:

-

Acquire the full scan mass spectrum of the Alprazolam-d5 sample.

-

Identify the molecular ion cluster.

-

The relative intensities of the ions corresponding to the deuterated species (d5) and any lesser-deuterated species (d0 to d4) are measured.

-

The isotopic enrichment is calculated as the percentage of the d5 species relative to the sum of all related isotopic peaks.

-

Quantitative Analysis by Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Sample Preparation: A known amount of the Alprazolam-d5 internal standard solution is added to the unknown sample containing alprazolam. The sample is then subjected to a preparation procedure, such as protein precipitation or liquid-liquid extraction.

-

LC-MS/MS System: A triple quadrupole mass spectrometer is typically used for its high sensitivity and selectivity.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both alprazolam and Alprazolam-d5.

-

Alprazolam: e.g., m/z 309 → 281

-

Alprazolam-d5: e.g., m/z 314 → 286

-

-

Quantification: A calibration curve is generated by plotting the ratio of the peak area of alprazolam to the peak area of Alprazolam-d5 against the concentration of alprazolam standards. The concentration of alprazolam in the unknown sample is then determined from this calibration curve.

Traceability of Alprazolam-d5

Metrological traceability is a cornerstone of a Certified Reference Material. It ensures that the certified value of the CRM is linked to a national or international standard, such as those maintained by the National Institute of Standards and Technology (NIST), through an unbroken chain of calibrations, each contributing to the measurement uncertainty.

The diagram above illustrates the traceability pathway for an Alprazolam-d5 CRM. The certified concentration is traceable to the International System of Units (SI) for mass (kilogram) through a calibrated analytical balance and for the amount of substance (mole) via a primary reference standard from a National Metrology Institute like NIST. This unbroken chain ensures confidence in the accuracy of measurements performed using the CRM.

Experimental Workflow for Certification

The certification of a batch of Alprazolam-d5 involves a rigorous workflow to establish its identity, purity, concentration, and stability.

This workflow highlights the critical steps involved in producing a reliable and well-characterized Alprazolam-d5 CRM. Each step is meticulously documented and performed under a robust quality management system to ensure the final product meets the required specifications.

References

Commercial Suppliers of High-Purity Alprazolam-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers of high-purity Alprazolam-d5, a critical internal standard for the quantitative analysis of alprazolam. The guide details product specifications from leading suppliers, outlines experimental protocols for its use, and provides visual workflows to aid in laboratory processes.

High-Purity Alprazolam-d5: Commercial Availability and Specifications

High-purity Alprazolam-d5 is primarily available as a Certified Reference Material (CRM) from a number of specialized chemical suppliers. These CRMs are manufactured and tested under stringent quality control protocols to ensure their suitability for use in sensitive analytical applications such as clinical toxicology, forensic analysis, and pharmaceutical research. The product is typically supplied as a solution in methanol at a precise concentration.

Below is a comparative summary of Alprazolam-d5 offerings from prominent commercial suppliers.

| Supplier | Product Name | CAS Number | Molecular Formula | Concentration | Form | Purity/Isotopic Purity | Storage |

| Cerilliant (a brand of MilliporeSigma) | Alprazolam-d5 Solution | 125229-61-0 | C₁₇H₈D₅ClN₄ | 100 µg/mL or 1.0 mg/mL | Solution in Methanol | Certified Reference Material | -20°C |

| Cayman Chemical | Alprazolam-d5 (CRM) | 125229-61-0 | C₁₇H₈D₅ClN₄ | 100 µg/mL | Solution in Methanol | ≥98% | -20°C |

| Biosynth | Alprazolam-D5 solution (100 ug/ml in methanol) | 125229-61-0 | C₁₇H₈D₅ClN₄ | 100 µg/mL | Solution in Methanol | Not specified | <-15°C |

| Pharmaffiliates | Alprazolam-d5 | 125229-61-0 | C₁₇H₈D₅ClN₄ | Not specified | Not specified | Not specified | 2-8°C Refrigerator |

| Vulcanchem | Alprazolam-d5 | 125229-61-0 | C₁₇H₁₃ClN₄ | Typically 100 µg/mL | Solution in Methanol | Certified Reference Material | Not specified |

Experimental Protocols

The use of Alprazolam-d5 as an internal standard is crucial for correcting for the variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of quantitative results. Detailed below are typical experimental protocols for the synthesis, quality control, and analytical application of Alprazolam-d5.

Synthesis of Alprazolam-d5

The synthesis of deuterated alprazolam can be achieved through methods such as acid-catalyzed deuterium exchange on the alprazolam molecule or by using deuterated precursors in the synthetic route. A general approach involves the following steps:

-

Deuteration of a Phenyl Precursor: A key step is the introduction of deuterium atoms onto the phenyl ring. This can be achieved through acid-catalyzed exchange reactions using deuterated acids like deuterated sulfuric acid (D₂SO₄) in a deuterated solvent such as deuterium oxide (D₂O).

-

Condensation and Cyclization: The deuterated phenyl precursor is then reacted with other non-deuterated intermediates in a series of condensation and cyclization reactions to form the triazolobenzodiazepine structure of alprazolam.

-

Purification: The synthesized Alprazolam-d5 is purified using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC) to remove impurities and unreacted starting materials.

Quality Control and Analysis

The purity and isotopic enrichment of the synthesized Alprazolam-d5 must be rigorously assessed. This is typically achieved using a combination of analytical techniques:

-

Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of five deuterium atoms. High-resolution mass spectrometry can provide the exact mass, confirming the elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of protons at the deuterated positions, while ¹³C NMR confirms the carbon skeleton of the molecule.

-

High-Performance Liquid Chromatography (HPLC): To determine the chemical purity of the compound by separating it from any non-deuterated alprazolam and other impurities.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used to assess purity and confirm the identity of the compound.

A typical GC-MS protocol for the analysis of alprazolam involves:

-

Sample Preparation: Extraction of the analyte from the matrix (e.g., plasma) using liquid-liquid extraction.

-

Chromatographic Separation: Separation on a capillary column such as a DB-5MS.

-

Mass Spectrometric Detection: Using a quadrupole mass spectrometer in selected ion monitoring (SIM) mode for quantification.[1]

A common LC-MS/MS protocol for benzodiazepine analysis includes:

-

Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction.[2][3]

-

Chromatographic Separation: Reversed-phase chromatography on a C18 column.[2]

-

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) for high selectivity and sensitivity.[3]

Visualization of Workflows

To facilitate understanding and implementation in a laboratory setting, the following diagrams illustrate key workflows related to the procurement and use of high-purity Alprazolam-d5.

Caption: Procurement and verification workflow for a high-purity Alprazolam-d5 standard.

Caption: A typical analytical workflow for the quantification of alprazolam using Alprazolam-d5.

References

The Regulatory Landscape of Alprazolam-d5: A Technical Guide for Researchers and Scientists

An In-depth Examination of the Controlled Substance Status of a Deuterated Benzodiazepine Analog

This technical guide provides a comprehensive overview of the regulatory status of Alprazolam-d5, a deuterated analog of the widely prescribed benzodiazepine, alprazolam. The information is intended for researchers, scientists, and drug development professionals who handle or are investigating this and similar compounds. This document clarifies its classification as a controlled substance, its relationship to the Federal Analogue Act, and the specific considerations for its use in research and forensic settings.

Regulatory Classification of Alprazolam and its Deuterated Analog

Alprazolam is a well-established anxiolytic agent used in the treatment of anxiety and panic disorders.[1][2][3] In the United States, it is classified as a Schedule IV controlled substance under the Controlled Substances Act (CSA).[1][2][4][5][6][7][8][9][10] This scheduling indicates that it has an accepted medical use but also a potential for abuse and psychological dependence.[2][5][9][11]

Alprazolam-d5, a deuterated version of alprazolam where five hydrogen atoms have been replaced with deuterium, is also treated as a Schedule IV controlled substance .[12] This classification is a direct extension of the status of its parent compound. While the Food and Drug Administration (FDA) recognizes deuterated compounds as distinct chemical entities—often eligible for New Chemical Entity (NCE) status due to altered pharmacokinetic profiles—the Drug Enforcement Administration (DEA) scheduling for isotopically labeled analogs generally mirrors that of the original substance.[13][14][15][16]

For laboratory purposes, Alprazolam-d5 is frequently supplied as a "DEA exempt preparation." This status allows for its use as a certified reference material (CRM) in analytical and forensic testing without requiring the purchaser to hold a DEA registration. This exemption is critical for facilitating research and ensuring the accuracy of quantitative analyses of alprazolam in biological samples.

Alprazolam-d5 and the Controlled Substance Analogue Act

A key regulatory question for novel compounds is whether they fall under the purview of the Controlled Substance Analogue Enforcement Act of 1986. This act allows for the treatment of a substance as a Schedule I controlled substance if it is "substantially similar" in chemical structure and pharmacological effect to a Schedule I or II substance and is intended for human consumption.[17][18][19][20]

Alprazolam-d5 does not meet the criteria to be classified as a controlled substance analog under this act. The primary reason is that the parent compound, alprazolam, is a Schedule IV substance.[1][2][4][5][6][7][8][9][10] The Analogue Act specifically applies to substances that are analogs of Schedule I or II controlled substances.[17][18][19][20]

The following diagram illustrates the logical workflow for determining if a substance is a controlled substance analog.

Data Presentation: Regulatory and Chemical Information

The following tables summarize the key regulatory and chemical information for alprazolam and Alprazolam-d5.

Table 1: Regulatory Status

| Compound | US DEA Schedule | International Schedule (UN Convention on Psychotropic Substances) | Controlled Substance Analog Status |

| Alprazolam | Schedule IV[1][2][4][5][6][7][8][9][10] | Schedule IV[1] | Not Applicable |

| Alprazolam-d5 | Schedule IV[12] | Not Explicitly Scheduled, but treated as Alprazolam | No[17][18][19][20] |

Table 2: Chemical and Use Information

| Compound | Chemical Formula | Primary Use | DEA Exempt Preparation Available |

| Alprazolam | C₁₇H₁₃ClN₄ | Anxiolytic, Panic Disorder Treatment[1][2][3] | No |

| Alprazolam-d5 | C₁₇H₈D₅ClN₄ | Certified Reference Material, Internal Standard for Quantification[12] | Yes[21] |

Experimental Protocols: Not Applicable